3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
Description
3-[3-(Propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole-containing carboxylic acid derivative. The core structure consists of a pyrazole ring substituted with an isopropyl (propan-2-yl) group at position 3, linked to a propanoic acid moiety via a methylene bridge at position 1. This compound is part of a broader class of pyrazole-propanoic acid hybrids, which are studied for their diverse physicochemical and biological properties.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(3-propan-2-ylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)8-3-5-11(10-8)6-4-9(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) |
InChI Key |
MYWCPXIHUIBFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of a suitable pyrazole derivative with a propanoic acid derivative. One common method is the alkylation of 3-(1H-pyrazol-1-yl)propanoic acid with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the pyrazole ring or modifications to the propanoic acid chain. These variations influence hydrophobicity, electronic effects, and steric bulk, which in turn affect reactivity, solubility, and biological interactions.
Table 1: Structural and Physicochemical Comparison
*Calculated using standard atomic weights. †Estimated via analogy to similar compounds.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF3) and bromo substituents in the compound from enhance lipophilicity (logP = 2.5) and may improve membrane permeability.
- Aromatic Extensions: The phenyl-linked analog in (logP = 2.8) demonstrates how extended conjugation can increase hydrophobicity, impacting bioavailability.
Example:
The compound in was synthesized by reacting 3-bromopropanoic acid with a pre-formed pyrazole intermediate under nucleophilic substitution conditions.
Biological Activity
3-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being studied for various therapeutic applications, including anti-inflammatory and antimicrobial effects. Understanding its biological activity is crucial for its potential development in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 182.22 g/mol. It features a propanoic acid moiety attached to a pyrazole ring substituted with an isopropyl group at the 3-position.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 3-(3-propan-2-ylpyrazol-1-yl)propanoic acid |
| InChI Key | MYWCPXIHUIBFHB-UHFFFAOYSA-N |
The biological activity of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process by reducing the production of pro-inflammatory prostaglandins. This mechanism suggests potential applications in treating inflammatory diseases.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit the production of inflammatory mediators, providing a basis for their use in treating conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. In studies assessing the antibacterial and antifungal activities, compounds structurally related to this compound demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, specific derivatives showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives:
- Anti-inflammatory Effects : A study investigated a series of pyrazole derivatives for their ability to inhibit COX enzymes, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating strong anti-inflammatory potential.
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, finding that some compounds led to complete inhibition within hours .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid | Methyl substitution at position 3 | Moderate anti-inflammatory |
| 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid | Methyl substitution at position 2 | Lower antimicrobial activity |
| 4-Methylpyrazole | Lacks propanoic acid moiety | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
